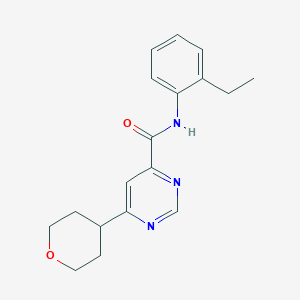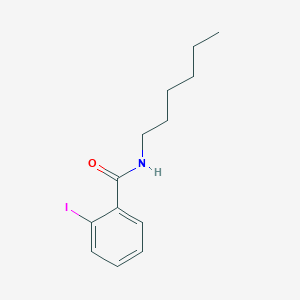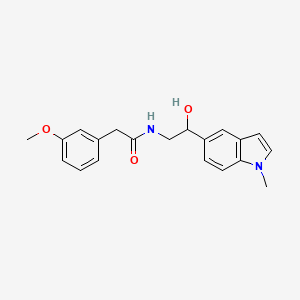![molecular formula C17H19N5O3 B2699419 2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1209272-37-6](/img/structure/B2699419.png)
2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Potential
- Computational and Pharmacological Evaluation : 1,3,4-oxadiazole and pyrazole novel derivatives, including those related to the compound , have been computationally analyzed for their binding affinity to various biological targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These studies provide insights into the potential applications of these compounds in addressing toxicity, tumor inhibition, antioxidant activity, and analgesic and anti-inflammatory actions (Faheem, 2018).
Coordination Complexes and Antioxidant Activity
- Novel Coordination Complexes : Research on pyrazole-acetamide derivatives, similar to the chemical in focus, led to the synthesis of new coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).
Radiolabeling and Pharmacokinetics
- Radiolabeling for Pharmacokinetic Studies : A novel five-lipoxygenase activity protein inhibitor, structurally related to the compound , was labeled with carbon-14 and deuterium, showcasing its potential for pharmacokinetic studies and drug development (Latli et al., 2015).
Crystal Structures and Computational Studies
- Structural Analysis and Computational Studies : The synthesis of new compounds, including 1-acetyl-1H-benzimidazolo-2(3H)-one and others, has been documented. These compounds, structurally related to the chemical , were analyzed using single crystal X-ray diffraction, and their binding modes within biological targets were investigated, offering insights into potential therapeutic applications (Sebhaoui et al., 2020).
Synthesis and Characterization
- Synthesis and Characterization of Nitrogen Heterocycles : Research involving the synthesis of nitrogen heterocycles from derivatives, akin to the compound of interest, has contributed to the understanding of their chemical properties and potential applications in various scientific fields (Faraco et al., 1999).
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11(2)22-9-8-13(21-22)16-19-20-17(25-16)18-15(23)10-24-14-7-5-4-6-12(14)3/h4-9,11H,10H2,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFHZMJLZHJTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=NN(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
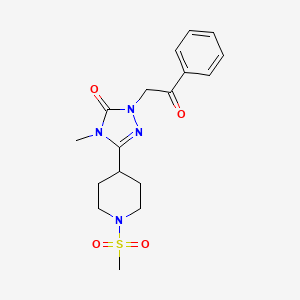
![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)
![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/no-structure.png)
![S-[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl] ethanethioate](/img/structure/B2699341.png)
![1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2699343.png)
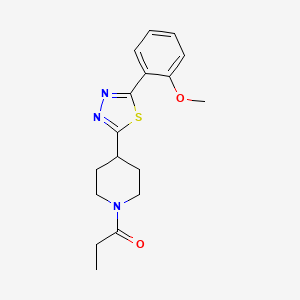
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolan]-5-one](/img/structure/B2699347.png)
![N-[(4-pyrazol-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2699348.png)
